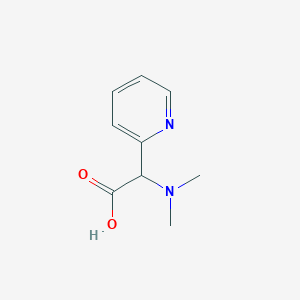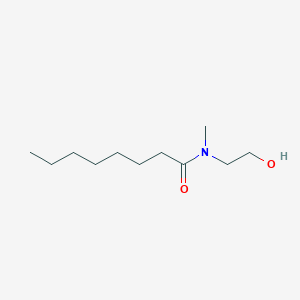![molecular formula C22H24N4O3S B1649562 Ethyl 2-[(11-allyl-6,6-dimethyl-7-oxo-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]acetate CAS No. 1018135-51-7](/img/structure/B1649562.png)
Ethyl 2-[(11-allyl-6,6-dimethyl-7-oxo-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(11-allyl-6,6-dimethyl-7-oxo-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a triazoloquinazoline core, an allyl group, and an ethyl thioacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(11-allyl-6,6-dimethyl-7-oxo-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures.
Introduction of the Allyl Group: The allyl group is introduced through an alkylation reaction, where an allyl halide reacts with the triazoloquinazoline core in the presence of a base.
Attachment of the Ethyl Thioacetate Moiety: The final step involves the reaction of the intermediate compound with ethyl thioacetate under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(11-allyl-6,6-dimethyl-7-oxo-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-[(11-allyl-6,6-dimethyl-7-oxo-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as enhanced conductivity or stability.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-[(11-allyl-6,6-dimethyl-7-oxo-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl [(11-allyl-6,6-dimethyl-7-oxo-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-9-yl)thio]propanoate: Similar structure but with a propanoate group instead of an acetate group.
Methyl [(11-allyl-6,6-dimethyl-7-oxo-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-9-yl)thio]acetate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
Ethyl 2-[(11-allyl-6,6-dimethyl-7-oxo-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]acetate is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of the triazoloquinazoline core and the allyl group provides unique chemical reactivity and biological activity.
Properties
CAS No. |
1018135-51-7 |
|---|---|
Molecular Formula |
C22H24N4O3S |
Molecular Weight |
424.5 |
IUPAC Name |
ethyl 2-[(9,9-dimethyl-11-oxo-15-prop-2-enyl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaen-13-yl)sulfanyl]acetate |
InChI |
InChI=1S/C22H24N4O3S/c1-5-11-25-20-23-18-15-10-8-7-9-14(15)12-22(3,4)17(18)19(28)26(20)21(24-25)30-13-16(27)29-6-2/h5,7-10H,1,6,11-13H2,2-4H3 |
InChI Key |
CBIPILWRFOKEGG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NN(C2=NC3=C(C(=O)N21)C(CC4=CC=CC=C43)(C)C)CC=C |
Canonical SMILES |
CCOC(=O)CSC1=NN(C2=NC3=C(C(=O)N21)C(CC4=CC=CC=C43)(C)C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-[3-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}amino)phenyl]-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649480.png)
![ethyl 5-(4-ethylphenyl)-1-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidyl}-1H-pyrazole-3-carboxylate](/img/structure/B1649481.png)
![ethyl 5-{4-[4-(2-methoxybenzoyl)piperazino]phenyl}-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649483.png)
![ethyl 5-(3-{[(2-chloro-6-methoxy-4-pyridyl)carbonyl]amino}phenyl)-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649484.png)
![ethyl 5-(3-{[2-(acetyloxy)-2-phenylacetyl]amino}phenyl)-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649485.png)
![3-[5-isobutyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl]-N~1~-(3-phenylpropyl)benzamide](/img/structure/B1649489.png)
![ethyl 5-{4-[4-(3-fluoro-4-methoxybenzoyl)piperazino]phenyl}-1-(2-pyridyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649491.png)
![ethyl 1-(2-chlorophenyl)-5-{4-[4-(2-thienylcarbonyl)piperazino]phenyl}-1H-pyrazole-3-carboxylate](/img/structure/B1649492.png)
![N~1~-[1-(4-bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-yl]-3-methylbenzamide](/img/structure/B1649493.png)
![4-Methyl-3-oxo-3,4-dihydro-2h-benzo[1,4]oxazine-5-carboxylic acid](/img/structure/B1649497.png)


![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanenitrile](/img/structure/B1649500.png)
![N-(3-chlorobenzyl)-N-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-N'-ethylurea](/img/structure/B1649502.png)
